

10074-G5 and c-Myc/Max dimerization

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An In-depth Technical Guide: **10074-G5** and the Inhibition of c-Myc/Max Dimerization

Introduction

The c-Myc oncoprotein is a pivotal transcription factor that is deregulated in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] For decades, its nature as a transcription factor with a lack of defined enzymatic pockets led to it being considered "undruggable." c-Myc's function is critically dependent on its dimerization with a partner protein, Max, through their respective basic helix-loop-helix leucine zipper (bHLH-ZIP) domains.[1][3] This c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes to regulate the transcription of a wide array of genes involved in cell proliferation, growth, and metabolism. [3][4]

The absolute requirement of the c-Myc/Max interaction for its oncogenic activity has driven the search for small molecules that can disrupt this protein-protein interface. One such molecule is **10074-G5** (7-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine), which was identified as a novel inhibitor that directly targets c-Myc.[1] This guide provides a comprehensive technical overview of **10074-G5**, detailing its mechanism of action, its effects on cellular pathways, and the key experimental methodologies used to characterize its activity.

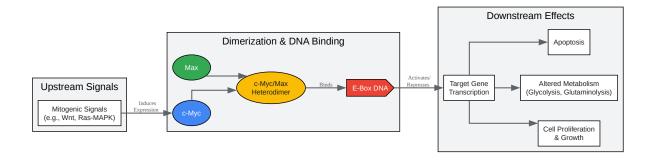
The c-Myc/Max Signaling Pathway

c-Myc is a central node in cellular signaling, integrating upstream signals to orchestrate a transcriptional program that drives cell cycle progression and biomass accumulation.[5][6] Upon formation of the c-Myc/Max heterodimer, the complex binds to E-box sequences (5'-CACGTG-3') in the promoter regions of target genes.[3] This binding recruits co-activators like



TRRAP and histone acetyltransferases (HATs) such as GCN5, leading to chromatin remodeling and transcriptional activation.[3] Downstream targets of c-Myc are involved in nearly every aspect of cellular function, including ribosome biogenesis, glucose and glutamine metabolism, and nucleotide synthesis.[2][4]

Conversely, c-Myc can also repress transcription by associating with the transcription factor Miz-1 and preventing the recruitment of transcriptional co-activators.[2][3] This dual functionality allows c-Myc to finely tune the cellular environment to favor proliferation.



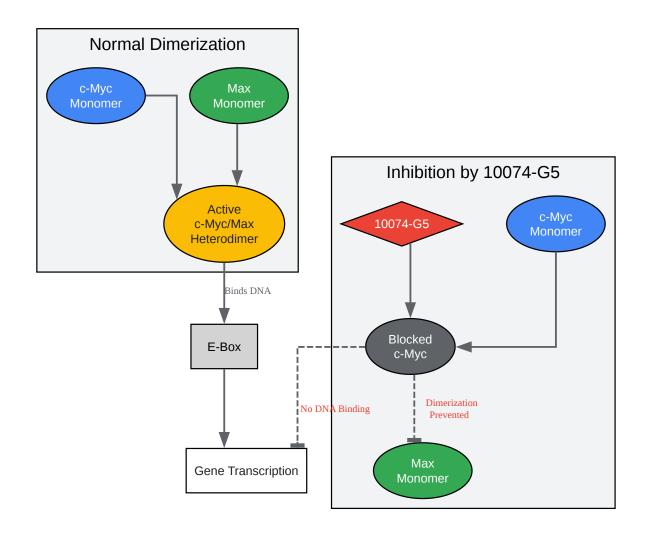
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Caption: The c-Myc/Max signaling pathway.

Mechanism of Action of 10074-G5

Unlike strategies that aim to inhibit protein expression, **10074-G5** functions by directly interfering with the formation of the active c-Myc/Max heterodimer.[1] Structural and biophysical studies have shown that **10074-G5** binds directly to the bHLH-ZIP domain of the c-Myc monomer.[7][8] This binding occurs within a cavity created by a kink in the N-terminus of an induced helical domain, specifically in the region of residues Arg363-Ile381.[9][10] By binding to and distorting this domain, **10074-G5** prevents c-Myc from adopting the conformation necessary to dimerize with Max.[1][7] Consequently, c-Myc cannot bind to E-box sequences, and the transcription of its target genes is inhibited.





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Caption: Mechanism of c-Myc/Max inhibition by 10074-G5.

Quantitative Analysis of 10074-G5 Efficacy

The efficacy of **10074-G5** has been quantified through various in vitro and in vivo experiments. The data highlight its ability to bind c-Myc, inhibit its function, and induce cytotoxicity in cancer cell lines that overexpress c-Myc.

Table 1: In Vitro Binding and Inhibitory Activity



Parameter	Target	Value	Method	Reference
Binding Affinity (Kd)	c-Myc (bHLH- ZIP domain)	2.8 μΜ	Not Specified	[7][8][9]
	N-Myc (bHLH- ZIP domain)	19.2 μΜ	Not Specified	[8]

| Inhibitory Conc. (IC50) | c-Myc/Max Transcriptional Activity | 146 μ M | Cell-free assay |[7][8][9]

Table 2: Cellular Cytotoxicity of 10074-G5

Cell Line	Description	IC50 Value	Assay	Reference
Daudi	Burkitt's Lymphoma (c- Myc overexpressed)	10 - 15.6 μM	MTT Assay	[7][9][11]
HL-60	Promyelocytic Leukemia (c-Myc overexpressed)	13.5 - 30 μΜ	MTT Assay	[7][9][11]

| Kelly | Neuroblastoma (N-Myc amplified) | 22.5 μ M | Not Specified |[8] |

Table 3: Pharmacokinetic Properties of 10074-G5 in Mice (20 mg/kg i.v. dose)

Parameter	Value	Matrix	Reference
Plasma Half-life (t1/2)	37 minutes	Plasma	[1][9][11]
Peak Plasma Conc. (Cmax)	58 μΜ	Plasma	[9][11][12]

| Peak Tumor Conc. | 5.6 μM | Daudi Xenograft |[13] |



Despite promising in vitro activity, **10074-G5** shows a lack of in vivo antitumor efficacy.[1][11] This is attributed to its rapid metabolism into inactive metabolites, resulting in tumor concentrations insufficient to inhibit c-Myc/Max dimerization effectively.[1][14]

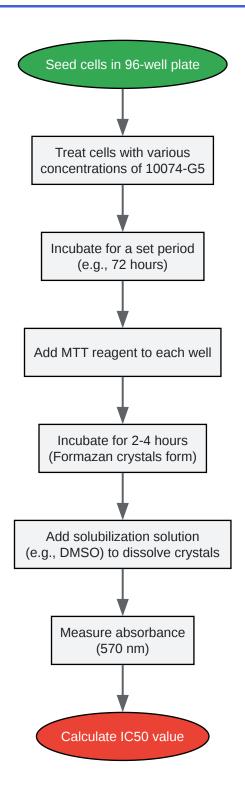
Key Experimental Protocols

Characterization of c-Myc inhibitors like **10074-G5** relies on a suite of established molecular and cellular biology techniques.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability and proliferation, which is used to determine the cytotoxic effects of a compound.





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Caption: Workflow for an MTT cell proliferation assay.

Protocol:

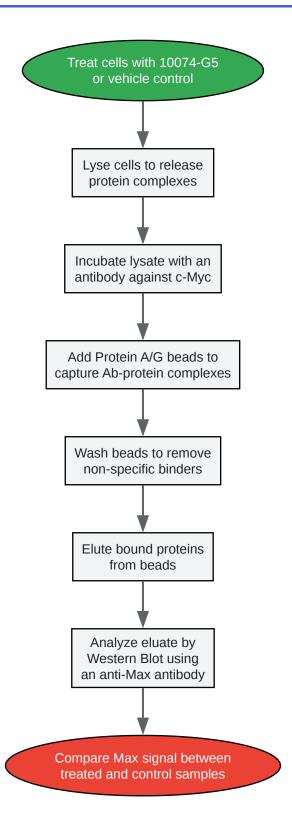


- Cell Plating: Seed cells (e.g., Daudi, HL-60) in a 96-well plate at a predetermined density and allow them to adhere or recover overnight.
- Compound Treatment: Prepare serial dilutions of 10074-G5 in culture medium. Replace the
 existing medium with the drug-containing medium.[9] Include vehicle-only (e.g., DMSO)
 controls.
- Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.[9]
- MTT Addition: Add 10 μL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
- Formazan Formation: Incubate the plate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[15]
- Solubilization: Add 100 μL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
- Data Acquisition: Measure the absorbance of each well using a microplate reader at a
 wavelength between 550 and 600 nm.[15] The absorbance is directly proportional to the
 number of viable cells.

Co-Immunoprecipitation (Co-IP) for c-Myc/Max Interaction

Co-IP is used to demonstrate that **10074-G5** disrupts the physical interaction between c-Myc and Max proteins within the cell.





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Caption: Workflow for a Co-Immunoprecipitation assay.

Protocol:

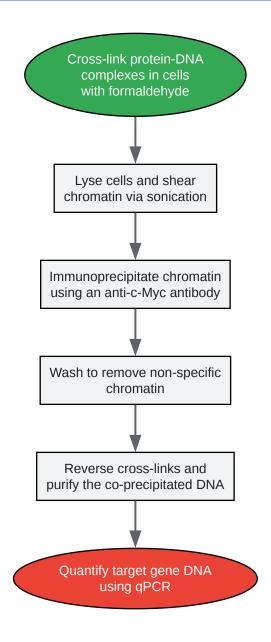


- Cell Treatment and Lysis: Treat cells (e.g., 1x10⁸ Daudi cells) with 10 μM 10074-G5 or vehicle for a specified time (e.g., 4 or 24 hours).[11] Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors to preserve protein interactions.[11]
- Immunoprecipitation: Incubate the cleared cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-c-Myc).
- Complex Capture: Add Protein A/G-conjugated beads (e.g., agarose or magnetic) to the lysate/antibody mixture. The beads will bind to the antibody, thus capturing the primary protein and any interacting partners.[11]
- Washes: Pellet the beads and wash them several times with lysis buffer to remove nonspecifically bound proteins.
- Elution: Elute the captured protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a
 membrane, and probe with an antibody against the putative interaction partner (e.g., antiMax).[11] A reduced Max signal in the 10074-G5-treated sample compared to the control
 indicates disruption of the c-Myc/Max interaction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if **10074-G5** treatment reduces the association of c-Myc with the promoter regions of its target genes.





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Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Protocol:

- Cross-linking: Treat cells with 1% formaldehyde to covalently cross-link proteins to DNA and interacting proteins.[16] Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear it into fragments of 200-1000 base pairs.[16][17]



- Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody against c-Myc overnight. An irrelevant IgG should be used as a negative control.[17]
- Complex Capture: Add Protein A/G beads to pull down the antibody-chromatin complexes.
- Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.
 [16]
- Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65-67°C in the presence of high salt concentration.

 [17] Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification: Purify the immunoprecipitated DNA.[17]
- Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of known c-Myc target genes. A decrease in the amount of amplified DNA in 10074-G5-treated samples compared to controls indicates reduced c-Myc binding.

Summary and Future Directions

10074-G5 is a valuable chemical probe that has significantly advanced the study of c-Myc biology. It effectively binds to the c-Myc monomer, disrupts its essential dimerization with Max, and consequently inhibits the growth of c-Myc-dependent cancer cells in vitro.[1][7] The quantitative data and experimental protocols outlined in this guide provide a framework for its use and for the evaluation of similar compounds.

However, the poor pharmacokinetic profile of **10074-G5**, characterized by rapid metabolism and low tumor accumulation, limits its therapeutic potential.[1][13] Future research is focused on using the structural and mechanistic understanding of **10074-G5** to design new, more metabolically stable analogs with improved in vivo efficacy.[1][14] These second-generation inhibitors hold the promise of finally targeting the c-Myc oncoprotein in the clinic.

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References

- 1. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacophore identification of c-Myc inhibitor 10074-G5 PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 10074-G5 | Autophagy | c-Myc | TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc PMC [pmc.ncbi.nlm.nih.gov]
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